5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

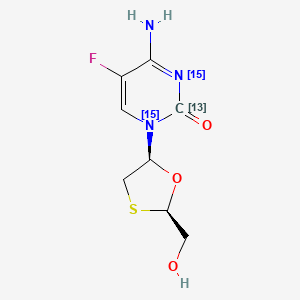

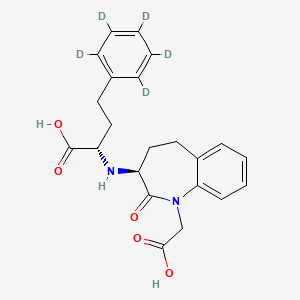

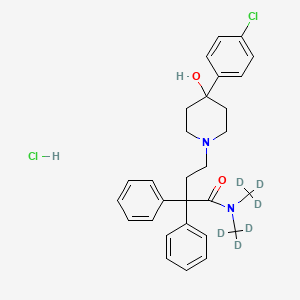

5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a compound used in proteomics research . It has a molecular formula of C28H31NO5 and a molecular weight of 461.55 . The compound appears as a yellow foam .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H31NO5 . Detailed structural analysis would require more specific resources such as crystallographic data or spectroscopic analysis which are not available in the current search results.Physical And Chemical Properties Analysis

The compound is a yellow foam . It has a molecular weight of 461.55 . The compound should be stored at 2-8°C . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available resources.Applications De Recherche Scientifique

Drug Synthesis and Development

This compound serves as an intermediate in the synthesis of complex molecules for pharmaceutical applications. Its structure, which includes a protected amino group and a furanose ring, makes it a valuable precursor in the construction of nucleoside analogs . These analogs can be designed to interfere with the replication process of viruses and are thus crucial in antiviral drug development.

Enzymatic Reaction Studies

The compound’s furanose ring structure is similar to that found in natural sugars, which are substrates for many enzymes. It can be used to study enzymatic reactions involving carbohydrates, such as glycosidase or glycosyltransferase activity . This can help in understanding enzyme mechanisms and designing enzyme inhibitors.

Proteomics Research

In proteomics, this compound can be utilized to modify peptides and proteins. The amino group can be used to introduce a label or a cross-linking agent, facilitating the study of protein structure, function, and interactions .

Catalysis

The compound’s structure allows for the potential development of catalytic agents, particularly in reactions involving carbohydrates. It could be used to create new catalysts that mimic the action of enzymes, leading to more efficient industrial processes .

Biomedical Research

Due to its structural similarity to natural sugars, this compound can be used in biomedical research to study carbohydrate metabolism disorders. It can also be employed in the design of diagnostic tools or as a part of targeted drug delivery systems .

Safety and Hazards

Specific safety and hazard information for 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is not available in the current resources. For comprehensive safety data, one should refer to its Material Safety Data Sheet (MSDS) which provides information about handling, storage, and emergency procedures .

Orientations Futures

The future directions of research and applications involving 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose are not specified in the available resources. Given its use in proteomics research , it might be involved in studies of protein function, interactions, or structure. Further directions would likely depend on the results of such studies.

Propriétés

IUPAC Name |

(3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3/t22?,23?,24-,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJKOKPHRCUSP-HSNSGLIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](O1)O[C@H](C2O)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675572 |

Source

|

| Record name | (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109681-00-7 |

Source

|

| Record name | (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)